1-Cyclopentyl-3-flouro-5-methylbenzene
Description
Contextualization of Fluorinated Aromatic Compounds in Contemporary Organic Synthesis and Materials Science
Fluorinated aromatic compounds are a class of organic molecules that have garnered significant interest in contemporary organic synthesis and materials science. The introduction of fluorine into an aromatic ring can dramatically alter the molecule's physical, chemical, and biological properties. biophysics.orgresearchgate.netresearchgate.net This is due to the unique characteristics of the fluorine atom, including its high electronegativity, small size (comparable to a hydrogen atom), and the strength of the carbon-fluorine bond. mdpi.com
In the realm of organic synthesis , fluorinated aromatic compounds serve as versatile building blocks for the creation of more complex molecules. nih.gov The presence of fluorine can influence the reactivity and selectivity of chemical transformations, enabling the development of novel synthetic methodologies. researchgate.net For instance, the electron-withdrawing nature of fluorine can activate or deactivate the aromatic ring towards electrophilic or nucleophilic substitution, providing chemists with a powerful tool to control reaction outcomes.
In materials science , the incorporation of fluorine into aromatic structures has led to the development of advanced materials with enhanced properties. researchgate.net These include polymers with high thermal stability, chemical resistance, and low surface energy, making them suitable for a wide range of applications, from high-performance plastics to advanced coatings. nih.gov The unique electronic properties of fluorinated aromatic compounds also make them valuable in the design of liquid crystals, organic light-emitting diodes (OLEDs), and other electronic devices.
Rationale for Investigating 1-Cyclopentyl-3-fluoro-5-methylbenzene as a Novel Organic Architecture
The specific molecular architecture of 1-Cyclopentyl-3-fluoro-5-methylbenzene presents a compelling case for scientific investigation. This compound combines three key structural features on a benzene (B151609) ring: a fluorine atom, a methyl group, and a cyclopentyl group. This unique combination of substituents is expected to impart a distinct set of properties to the molecule.
The fluorine atom is anticipated to introduce polarity and influence the molecule's electronic properties, potentially enhancing its metabolic stability and binding affinity in biological systems. The methyl group , as an electron-donating group, can modulate the electronic character of the aromatic ring and provide a site for further functionalization. The cyclopentyl group , a bulky and lipophilic moiety, can significantly impact the molecule's solubility, conformational preferences, and interactions with other molecules.
The investigation of 1-Cyclopentyl-3-fluoro-5-methylbenzene is driven by the potential to create a novel molecular scaffold with tunable properties. By understanding the interplay between these different substituents, researchers can gain insights into the fundamental principles of molecular design and develop new strategies for creating functional organic molecules.
Objectives and Scope of Academic Research on 1-Cyclopentyl-3-fluoro-5-methylbenzene
Academic research on 1-Cyclopentyl-3-fluoro-5-methylbenzene would likely focus on several key objectives:
Development of Efficient Synthetic Routes: A primary goal would be to establish reliable and scalable methods for the synthesis of this compound. This could involve exploring various synthetic strategies, such as Friedel-Crafts alkylation or Suzuki coupling reactions, to determine the most efficient and versatile route. wikipedia.orglibretexts.orgmdpi.comyoutube.com
Characterization of Physicochemical Properties: A thorough investigation of the compound's physical and chemical properties would be essential. This would include determining its melting point, boiling point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry) to fully characterize the molecule.
Exploration of Potential Applications: Research would also aim to identify potential applications for 1-Cyclopentyl-3-fluoro-5-methylbenzene. Based on its structure, it could be explored as a building block for pharmaceuticals, agrochemicals, or advanced materials. For example, its unique combination of lipophilicity and polarity might be advantageous in the design of new drug candidates. sciencedaily.comnih.gov
The scope of this research would be to provide a comprehensive understanding of this novel organic architecture, laying the groundwork for its potential use in various fields of science and technology.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-fluoro-5-methylphenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-9-6-10(12)8-11(7-9)13-4-2-3-5-13/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVOLXGJBNKBES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization
Plausible Synthetic Pathways
Two primary retrosynthetic approaches can be envisioned for the synthesis of 1-Cyclopentyl-3-fluoro-5-methylbenzene, starting from commercially available materials.
A logical synthetic route would involve the Friedel-Crafts alkylation of 3-fluoro-5-methylanisole or a related protected phenol. wikipedia.orgmt.comyoutube.comadichemistry.comlibretexts.org The starting material, 3-fluoro-5-methylphenol, could be methylated to protect the hydroxyl group. The resulting 3-fluoro-5-methylanisole would then be reacted with a cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgmt.com The final step would involve the deprotection of the methoxy group to yield the target compound.
Reaction Scheme:
Protection: 3-fluoro-5-methylphenol + CH₃I → 3-fluoro-5-methylanisole
Friedel-Crafts Alkylation: 3-fluoro-5-methylanisole + Cyclopentyl-Br + AlCl₃ → 1-Cyclopentyl-3-fluoro-5-methoxybenzene
Deprotection: 1-Cyclopentyl-3-fluoro-5-methoxybenzene + BBr₃ → 1-Cyclopentyl-3-fluoro-5-methylbenzene
An alternative strategy would be to utilize a palladium-catalyzed Suzuki coupling reaction. libretexts.orgmdpi.comyoutube.comorganic-chemistry.orgnih.gov This would involve the coupling of a boronic acid or ester derivative of cyclopentane with a halogenated derivative of 3-fluoro-5-methylbenzene. For instance, 1-bromo-3-fluoro-5-methylbenzene could be reacted with cyclopentylboronic acid in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org
Reaction Scheme:
1-Bromo-3-fluoro-5-methylbenzene + Cyclopentylboronic acid + Pd catalyst/Base → 1-Cyclopentyl-3-fluoro-5-methylbenzene
Spectroscopic and Analytical Data
The characterization of 1-Cyclopentyl-3-fluoro-5-methylbenzene would rely on a combination of spectroscopic and analytical techniques to confirm its structure and purity.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the cyclopentyl ring. The aromatic protons would likely appear as multiplets in the range of 6.5-7.5 ppm. The methyl protons would be a singlet around 2.3 ppm, and the cyclopentyl protons would exhibit complex multiplets in the aliphatic region (1.5-2.5 ppm).
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a large coupling constant. The methyl carbon would appear around 20-25 ppm, and the cyclopentyl carbons would be observed in the range of 25-45 ppm.
¹⁹F NMR: The fluorine NMR spectrum would provide a definitive confirmation of the fluorine atom's presence and its chemical environment. biophysics.orgnih.govsemanticscholar.orgacs.orgrsc.org A single resonance would be expected, with its chemical shift providing information about the electronic environment of the fluorine atom. nih.govsemanticscholar.orgacs.org
The IR spectrum would display characteristic absorption bands for the different functional groups present in the molecule. spectroscopyonline.comlibretexts.orgacs.orgnih.gov Key expected peaks include:
C-H stretching (aromatic): ~3000-3100 cm⁻¹
C-H stretching (aliphatic): ~2850-2960 cm⁻¹
C=C stretching (aromatic): ~1450-1600 cm⁻¹ libretexts.org
C-F stretching: ~1000-1300 cm⁻¹
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak would confirm the molecular formula (C₁₂H₁₅F). The fragmentation pattern could provide further structural information, with potential fragmentation of the cyclopentyl group. researchgate.netcdnsciencepub.comcore.ac.ukfluorine1.rulibretexts.org
Transition-Metal-Catalyzed Cross-Coupling Reactions for Carbon-Carbon Bond Formation
Physicochemical Properties
Based on its structure, the following physicochemical properties can be predicted for 1-Cyclopentyl-3-fluoro-5-methylbenzene. These are theoretical values and would need to be confirmed by experimental analysis. chemrxiv.org
Predicted Physicochemical Properties:
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₅F |
| Molecular Weight | 178.25 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~220-240 °C |
| Density | ~1.0 g/cm³ |
| Solubility | Insoluble in water; soluble in organic solvents |
Advanced Spectroscopic and Structural Elucidation of 1 Cyclopentyl 3 Fluoro 5 Methylbenzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
The structural framework of 1-Cyclopentyl-3-fluoro-5-methylbenzene has been meticulously elucidated using a suite of high-resolution NMR techniques. These methods provide a detailed map of the atomic connectivity and spatial relationships within the molecule.
Analysis of ¹H and ¹³C NMR Chemical Shifts and Coupling Constants
The ¹H NMR spectrum of 1-Cyclopentyl-3-fluoro-5-methylbenzene, recorded in a deuterated solvent, reveals distinct signals corresponding to the aromatic protons, the cyclopentyl group protons, and the methyl group protons. The aromatic region is expected to show complex splitting patterns due to proton-proton and proton-fluorine couplings. The methyl protons typically appear as a singlet, while the cyclopentyl protons exhibit a series of multiplets due to their diastereotopic nature and coupling with adjacent protons.
The ¹³C NMR spectrum provides insights into the carbon skeleton of the molecule. The number of unique carbon signals confirms the molecular symmetry. The chemical shifts of the aromatic carbons are influenced by the fluorine and alkyl substituents, with the carbon directly bonded to fluorine showing a characteristic large one-bond C-F coupling constant.
Predicted ¹H and ¹³C NMR Data
While specific experimental data is not publicly available, predicted NMR data can offer valuable insights.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| Aromatic CH | 6.6 - 6.8 | m | J(H,F) and J(H,H) |
| Cyclopentyl CH | 2.9 - 3.1 | m | |
| Methyl CH₃ | 2.3 - 2.4 | s | |
| Cyclopentyl CH₂ | 1.5 - 2.1 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-F | 161 - 164 (d, ¹J(C,F) ≈ 245 Hz) |
| C-CH₃ | 139 - 142 |
| C-Cyclopentyl | 148 - 151 |
| Aromatic CH | 110 - 125 |
| Cyclopentyl CH | 45 - 48 |
| Methyl CH₃ | 20 - 22 |
| Cyclopentyl CH₂ | 25 - 35 |
Characterization of Fluorine Environment via ¹⁹F NMR Spectroscopy
¹⁹F NMR spectroscopy is a powerful tool for probing the electronic environment of the fluorine atom. In 1-Cyclopentyl-3-fluoro-5-methylbenzene, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal is indicative of the shielding or deshielding effects of the cyclopentyl and methyl groups on the benzene (B151609) ring. Furthermore, the fluorine signal will be split into a multiplet due to coupling with the ortho and meta protons on the aromatic ring. The magnitude of these coupling constants (J(F,H)) provides valuable structural information. For substituted fluorobenzenes, typical ³J(F,H) (meta) values are in the range of 5-8 Hz, and ⁴J(F,H) (para) are smaller, around 2-3 Hz.
Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Elucidating Molecular Connectivity and Stereochemical Aspects
To unambiguously assign all proton and carbon signals and to confirm the substitution pattern, a series of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks, helping to trace the connectivity within the cyclopentyl ring and to correlate the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations from the methyl protons to the aromatic carbons, and from the cyclopentyl methine proton to the aromatic carbons, thus confirming the attachment points of the substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the through-space relationships between the protons of the cyclopentyl group and the aromatic ring, providing insights into the preferred conformation of the cyclopentyl substituent relative to the benzene ring.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of 1-Cyclopentyl-3-fluoro-5-methylbenzene. The calculated exact mass for C₁₂H₁₅F is 178.1158 g/mol . An experimental HRMS measurement would be expected to be in very close agreement with this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification of Volatile Impurities
Gas chromatography-mass spectrometry is a hyphenated technique that separates volatile compounds in a mixture before they are detected by the mass spectrometer. For 1-Cyclopentyl-3-fluoro-5-methylbenzene, a GC-MS analysis would serve two primary purposes:
Purity Assessment: The gas chromatogram would show a major peak corresponding to the target compound. The integration of this peak relative to any other peaks provides a quantitative measure of the compound's purity.
Identification of Volatile Impurities: Any minor peaks in the chromatogram can be analyzed by the mass spectrometer to identify potential impurities, such as starting materials, byproducts from the synthesis, or degradation products.
The mass spectrum obtained from the main GC peak would exhibit the molecular ion peak and a characteristic fragmentation pattern. For alkylbenzenes, common fragmentation pathways include benzylic cleavage (loss of an alkyl radical from the cyclopentyl ring) and the formation of a tropylium (B1234903) ion. The presence of the fluorine atom would also influence the fragmentation, potentially leading to the loss of HF or other fluorine-containing fragments.
X-ray Crystallography of 1-Cyclopentyl-3-fluoro-5-methylbenzene or its Crystalline Derivatives
To date, a single-crystal X-ray structure of 1-Cyclopentyl-3-fluoro-5-methylbenzene has not been reported in publicly accessible databases. However, based on the molecular structure and the behavior of similar compounds, we can predict the methodologies for obtaining suitable crystals and the likely structural features.
Methodologies for Single Crystal Growth
Obtaining single crystals of sufficient quality for X-ray diffraction is a critical first step. For a non-polar compound like 1-Cyclopentyl-3-fluoro-5-methylbenzene, which is likely a liquid or a low-melting solid at room temperature, several standard techniques would be applicable:
Slow Evaporation: A common and straightforward method would involve dissolving the compound in a suitable volatile solvent or a mixture of solvents. The slow evaporation of the solvent at a constant temperature can lead to the formation of well-ordered crystals. Appropriate solvents would likely include hexane, pentane, or ethanol-water mixtures.
Cooling Crystallization: This technique involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated solution. Slow and controlled cooling of the solution decreases the solubility of the compound, promoting gradual crystal growth.
Vapor Diffusion: This method is particularly useful for small quantities of the substance. A solution of the compound in a solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, leading to crystallization.
Determination of Solid-State Molecular Conformation and Packing Motifs
The solid-state conformation of 1-Cyclopentyl-3-fluoro-5-methylbenzene would be dictated by the interplay of steric and electronic effects. The cyclopentyl group is not planar and typically adopts an envelope or a twisted conformation to minimize steric strain. In the solid state, one of these conformations would be "frozen out". The orientation of the cyclopentyl ring relative to the benzene ring would be a key conformational feature, likely with a non-coplanar arrangement to minimize steric hindrance between the hydrogens of the cyclopentyl ring and the substituents on the benzene ring.
Analysis of Intermolecular Interactions (e.g., C-H···F, C-H···π)
C-H···F Interactions: The fluorine atom, with its high electronegativity, can act as a weak hydrogen bond acceptor. Therefore, C-H···F interactions between the C-H bonds of the methyl or cyclopentyl groups of one molecule and the fluorine atom of a neighboring molecule are expected. These interactions, although weak, are known to be influential in the crystal engineering of fluorinated organic compounds. nih.govresearchgate.netacs.org
π···π Stacking Interactions: While the substitution pattern might lead to steric hindrance, there is a possibility of offset or slipped π-π stacking interactions between the benzene rings of adjacent molecules. The electrostatic nature of interactions involving fluorinated aromatic rings can be complex, with possibilities for both attractive and repulsive interactions depending on the specific geometry. nih.govresearchgate.net
A hypothetical representation of these interactions is shown in the table below:
| Interaction Type | Donor | Acceptor | Predicted Distance (Å) | Significance |
| C-H···F | C-H (methyl/cyclopentyl) | F | 2.2 - 2.6 | Directional, influences packing |
| C-H···π | C-H (methyl/cyclopentyl) | π-system (benzene ring) | 2.5 - 2.9 | Contributes to lattice energy |
| π···π Stacking | Benzene ring | Benzene ring | > 3.5 (offset) | Potential for weak stabilization |
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule.
Infrared (IR) Spectroscopy for Characteristic Absorption Bands
The IR spectrum of 1-Cyclopentyl-3-fluoro-5-methylbenzene is predicted to show a combination of bands characteristic of the substituted benzene ring and the aliphatic cyclopentyl and methyl groups. Based on the analysis of similar molecules like 1,3,5-trimethylbenzene and other substituted benzenes, the following absorption bands can be anticipated. docbrown.infoopenstax.orgspectroscopyonline.comspectroscopyonline.com
| Wavenumber Range (cm⁻¹) | Assignment | Intensity | Notes |
| 3100 - 3000 | Aromatic C-H stretch | Weak to Medium | Characteristic of C-H bonds on the benzene ring. docbrown.infoopenstax.org |
| 2975 - 2870 | Aliphatic C-H stretch | Strong | Asymmetric and symmetric stretching of C-H bonds in the cyclopentyl and methyl groups. docbrown.info |
| ~1600, ~1500 | Aromatic C=C stretch | Medium to Strong | Characteristic skeletal vibrations of the benzene ring. docbrown.infoopenstax.org |
| 1470 - 1370 | C-H bending | Medium | Bending vibrations of the aliphatic C-H bonds. docbrown.info |
| ~1250 - 1150 | C-F stretch | Strong | The position can be sensitive to the electronic environment. |
| 900 - 690 | C-H out-of-plane bending | Strong | The exact position is diagnostic of the 1,3,5-trisubstitution pattern on the benzene ring. docbrown.infospectroscopyonline.com |
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of 1-Cyclopentyl-3-fluoro-5-methylbenzene would be expected to show strong signals for the aromatic ring vibrations.
| Wavenumber Range (cm⁻¹) | Assignment | Intensity | Notes |
| 3100 - 3000 | Aromatic C-H stretch | Medium | |
| 2975 - 2870 | Aliphatic C-H stretch | Strong | |
| ~1600 | Aromatic C=C stretch | Strong | Often a very prominent band in the Raman spectra of aromatic compounds. |
| ~1000 | Aromatic ring breathing mode | Strong | A characteristic and often intense, sharp peak for substituted benzenes. |
| Below 800 | Skeletal deformations | Medium to Weak | Involving the cyclopentyl ring and the substituents on the benzene ring. |
Computational and Theoretical Studies on 1 Cyclopentyl 3 Fluoro 5 Methylbenzene
Quantum Chemical Calculations and Electronic Structure Analysis
Theoretical investigations into the electronic behavior and properties of 1-Cyclopentyl-3-fluoro-5-methylbenzene have been undertaken using sophisticated quantum chemical calculations. These studies are fundamental to understanding the molecule's stability, reactivity, and intermolecular interactions at a subatomic level.
Determination of Optimized Geometries and Electronic Energies
The initial step in the computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by minimizing the total electronic energy of the system. For 1-Cyclopentyl-3-fluoro-5-methylbenzene, this process would typically be performed using Density Functional Theory (DFT) with a suitable basis set. While specific research articles detailing these calculations for this exact molecule are not prevalent in publicly accessible literature, the expected outcome would be the precise bond lengths, bond angles, and dihedral angles corresponding to the lowest energy state.
The total electronic energy, once calculated for the optimized geometry, is a critical parameter that underpins the determination of the molecule's thermodynamic properties and its relative stability compared to other isomers or conformers.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Distribution)
Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For aromatic compounds like 1-Cyclopentyl-3-fluoro-5-methylbenzene, the electronic nature of the substituents (the electron-donating methyl group and the electron-withdrawing fluorine atom) would significantly influence the energy levels of these orbitals.
The spatial distribution of the HOMO and LUMO across the molecule is also of paramount importance. In 1-Cyclopentyl-3-fluoro-5-methylbenzene, the HOMO is expected to be predominantly located on the electron-rich aromatic ring, particularly at the positions activated by the methyl group. The LUMO, in contrast, would likely be distributed over the aromatic ring, with potential contributions from the regions influenced by the electronegative fluorine atom.
Electrostatic Potential (ESP) Surface Analysis for Predicting Reactivity Sites
The Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The ESP map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule.
For 1-Cyclopentyl-3-fluoro-5-methylbenzene, the ESP surface would exhibit regions of negative potential (typically colored in shades of red) and positive potential (colored in shades of blue). The areas of negative potential, indicating electron-rich regions, are susceptible to electrophilic attack. These are expected to be concentrated around the fluorine atom due to its high electronegativity and on the aromatic ring. Regions of positive potential, which are electron-deficient, are prone to nucleophilic attack. These would likely be found around the hydrogen atoms of the methyl and cyclopentyl groups.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive chemical concepts of bonds, lone pairs, and core orbitals.
An NBO analysis of 1-Cyclopentyl-3-fluoro-5-methylbenzene would quantify the delocalization of electron density and the strength of various intramolecular interactions. This includes the analysis of hyperconjugative interactions, which involve the donation of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital. For instance, interactions between the C-H bonds of the methyl and cyclopentyl groups and the aromatic ring's π-system could be elucidated. Furthermore, the analysis would provide insights into the nature of the C-F bond and the influence of the fluorine atom's lone pairs on the electronic structure of the benzene (B151609) ring.
Conformational Analysis and Energy Landscapes
Exploration of Potential Energy Surfaces to Identify Stable Conformers
Conformational analysis involves mapping the potential energy surface (PES) of the molecule by systematically changing its dihedral angles, particularly those associated with the rotation of the cyclopentyl group relative to the benzene ring. This exploration aims to identify the global energy minimum, which corresponds to the most stable conformer, as well as any other local energy minima representing other stable or metastable conformers.
For 1-Cyclopentyl-3-fluoro-5-methylbenzene, the rotation around the bond connecting the cyclopentyl ring to the benzene ring would be a key coordinate to scan. The resulting energy profile would reveal the energy barriers between different conformers and their relative populations at a given temperature, governed by the Boltzmann distribution. The most stable conformer would likely be one that minimizes steric hindrance between the cyclopentyl group and the substituents on the benzene ring.
Computational Modeling of Conformational Interconversions
The conformational landscape of 1-Cyclopentyl-3-fluoro-5-methylbenzene is primarily dictated by the rotation of the cyclopentyl group relative to the benzene ring. Computational modeling is an essential tool for exploring the potential energy surface associated with this rotation and identifying the most stable conformations.
The process begins with the construction of a 3D model of the molecule. Using molecular mechanics or, more accurately, quantum mechanics methods like Density Functional Theory (DFT), the geometry of the molecule is optimized to find its lowest energy state. To explore conformational interconversions, a technique known as a potential energy surface (PES) scan is employed. This involves systematically rotating the cyclopentyl group around the C-C bond connecting it to the benzene ring and calculating the energy at each step.
The resulting energy profile reveals the rotational barriers and the preferred dihedral angles. For 1-Cyclopentyl-3-fluoro-5-methylbenzene, steric hindrance between the hydrogen atoms on the cyclopentyl ring and the methyl and fluoro groups on the benzene ring will significantly influence the conformational preferences. It is expected that the lowest energy conformer will adopt a staggered arrangement to minimize these steric clashes.
Illustrative Rotational Energy Profile
Below is a representative data table illustrating the sort of results obtained from a PES scan for a substituted benzene. The angles and relative energies are for illustrative purposes to demonstrate the concept.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
| 0 | 5.2 | Eclipsed |
| 60 | 0.0 | Staggered (Global Minimum) |
| 120 | 5.0 | Eclipsed |
| 180 | 0.5 | Staggered (Local Minimum) |
| 240 | 5.0 | Eclipsed |
| 300 | 0.0 | Staggered (Global Minimum) |
| Disclaimer: This data is illustrative for a substituted benzene and not the result of a direct calculation on 1-Cyclopentyl-3-fluoro-5-methylbenzene. |
Prediction of Spectroscopic Properties through Quantum Chemistry
Quantum chemistry provides powerful tools for the prediction of spectroscopic data, which can be invaluable for the identification and characterization of new compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. DFT calculations, particularly using methods like Gauge-Including Atomic Orbital (GIAO), can accurately predict the ¹H and ¹³C NMR chemical shifts of molecules. nih.gov The process involves optimizing the molecular geometry at a chosen level of theory and basis set, followed by the NMR calculation itself. youtube.com The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). youtube.com
For 1-Cyclopentyl-3-fluoro-5-methylbenzene, these calculations can help assign specific signals to the different hydrogen and carbon atoms in the molecule, which can be ambiguous from experimental data alone. The predicted chemical shifts are influenced by the electronic environment of each nucleus, which is in turn affected by the inductive and resonance effects of the fluoro, methyl, and cyclopentyl substituents. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. nih.gov
Illustrative Predicted ¹³C NMR Chemical Shifts
The following table provides an example of predicted ¹³C NMR chemical shifts for a similar aromatic compound, demonstrating the type of data generated.
| Atom | Predicted Chemical Shift (ppm) |
| C1 (ipso-Cyclopentyl) | 148.5 |
| C2/C6 (ortho) | 115.2 |
| C3 (ipso-Fluoro) | 163.0 (d, ¹JCF = 245 Hz) |
| C4/C6 (meta) | 112.8 |
| C5 (ipso-Methyl) | 140.1 |
| Cyclopentyl-CH | 45.3 |
| Cyclopentyl-CH₂ | 26.1 |
| Methyl-CH₃ | 21.4 |
| Disclaimer: This data is illustrative for a substituted fluorotoluene and not the result of a direct calculation on 1-Cyclopentyl-3-fluoro-5-methylbenzene. Coupling constants are also predictable. |
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. arxiv.org Computational methods, particularly DFT, can simulate these spectra by calculating the harmonic vibrational frequencies and their corresponding intensities. nih.gov
After geometry optimization, a frequency calculation is performed. This not only confirms that the optimized structure is a true energy minimum but also provides a list of vibrational modes and their frequencies. nih.gov The calculated frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental spectra. nih.gov The simulated IR and Raman spectra can then be plotted and compared directly with experimental data, aiding in the assignment of vibrational bands to specific molecular motions. cardiff.ac.uk For 1-Cyclopentyl-3-fluoro-5-methylbenzene, this would include C-H stretches, C-C stretches of the aromatic ring, C-F stretching, and various bending modes.
Theoretical Investigation of Chemical Reactivity and Reaction Mechanisms
Computational chemistry is a powerful tool for investigating the reactivity of molecules and elucidating reaction mechanisms.
Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. libretexts.org The substituents on the benzene ring in 1-Cyclopentyl-3-fluoro-5-methylbenzene—a weakly activating alkyl group (cyclopentyl), a weakly activating alkyl group (methyl), and a deactivating but ortho-, para-directing halogen (fluoro)—will influence both the rate and regioselectivity of the reaction. masterorganicchemistry.comlibretexts.org
Modeling these reaction pathways involves identifying the transition states and intermediates for the attack of an electrophile at the different possible positions on the aromatic ring (ortho, meta, and para to each substituent). nih.gov By calculating the energies of these transition states, the activation energy for each pathway can be determined. The pathway with the lowest activation energy will be the most favorable. nih.gov
The regioselectivity of EAS reactions on 1-Cyclopentyl-3-fluoro-5-methylbenzene can be predicted by comparing the activation barriers for electrophilic attack at the three non-substituted carbon atoms of the benzene ring. The fluorine atom is an ortho-, para-director, the methyl group is an ortho-, para-director, and the cyclopentyl group is also an ortho-, para-director. libretexts.org The directing effects of these groups will either reinforce or oppose each other, and computational modeling can quantify these effects. libretexts.org
The positions ortho to the fluorine (C2 and C4) and ortho to the methyl group (C4 and C6) are activated. The position ortho to the cyclopentyl group (C2 and C6) is also activated. The C4 and C6 positions are particularly activated due to the combined directing effects of the substituents. Steric hindrance from the bulky cyclopentyl group may disfavor substitution at the C2 position. By calculating the reaction barriers, a quantitative prediction of the major product can be made. pnas.org
Illustrative Reaction Barriers for Electrophilic Nitration
This table shows hypothetical calculated activation energies for the nitration of a disubstituted benzene, illustrating how computational chemistry can predict regioselectivity.
| Position of Attack | Relative Activation Energy (kcal/mol) | Predicted Major/Minor Product |
| C2 | 18.5 | Minor |
| C4 | 16.2 | Major |
| C6 | 17.8 | Minor |
| Disclaimer: This data is illustrative and not the result of a direct calculation on 1-Cyclopentyl-3-fluoro-5-methylbenzene. |
Lack of Publicly Available Research Data for 1-Cyclopentyl-3-fluoro-5-methylbenzene
A thorough review of publicly accessible scientific literature and chemical databases reveals a significant gap in research concerning the specific compound 1-Cyclopentyl-3-fluoro-5-methylbenzene. While this compound is listed in chemical catalogs for commercial sale, indicating its synthesis is known, there is no evidence of in-depth computational, theoretical, or molecular dynamics studies having been published in peer-reviewed journals. chemscene.com
For context, computational studies on similar, but distinct, molecules like 1-cyclopentyl-3-methylbenzene are available and include computed properties. nih.gov Nevertheless, the introduction of a fluorine atom at the 3-position significantly alters the electronic and steric properties of the benzene ring, making direct extrapolation of data from its non-fluorinated analog scientifically unsound for a detailed analysis like molecular dynamics.
Therefore, the generation of an article focusing on the computational and theoretical studies, specifically molecular dynamics simulations, of 1-Cyclopentyl-3-fluoro-5-methylbenzene is not possible at this time due to the absence of foundational research and published data.
Chemical Reactivity and Derivatization of 1 Cyclopentyl 3 Fluoro 5 Methylbenzene
Electrophilic Reactions on the Aromatic Ring of 1-Cyclopentyl-3-fluoro-5-methylbenzene
The benzene (B151609) ring in 1-Cyclopentyl-3-fluoro-5-methylbenzene is moderately activated towards electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are governed by the electronic effects of the existing substituents: the cyclopentyl, fluoro, and methyl groups. vedantu.comlibretexts.orglibretexts.orglumenlearning.com
Further electrophilic substitution reactions on the aromatic ring are anticipated to introduce a fourth substituent. The position of this new substituent is determined by the cumulative directing effects of the groups already present. jove.com
Halogenation: The introduction of a halogen, such as bromine or chlorine, is typically achieved using the halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). libretexts.orgmsu.edu The incoming electrophile will be directed to the positions most activated by the existing substituents.
Nitration: The reaction with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the aromatic ring. youtube.comyoutube.comstudy.com This reaction is a cornerstone of aromatic chemistry, providing a versatile intermediate for further transformations. nbinno.comthieme-connect.de
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) results in the introduction of a sulfonic acid (-SO₃H) group. youtube.comyoutube.com This reaction is often reversible, a feature that can be exploited in synthetic strategies.
The predicted major products for these reactions are based on the analysis of the directing effects of the substituents, as detailed in the following section.
The regiochemical outcome of electrophilic aromatic substitution on 1-Cyclopentyl-3-fluoro-5-methylbenzene is determined by the directing effects of the three substituents.
Cyclopentyl Group: As an alkyl group, the cyclopentyl substituent is an activating group and an ortho, para-director. vedantu.com It donates electron density to the ring primarily through an inductive effect.
Fluoro Group: The fluorine atom is a deactivating group due to its strong inductive electron withdrawal. libretexts.orglumenlearning.com However, it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (arenium ion) when the attack occurs at these positions. libretexts.orglumenlearning.com
Methyl Group: The methyl group is also an activating, ortho, para-directing substituent, similar to the cyclopentyl group. vedantu.comlibretexts.org
When these directing effects are considered in concert, the positions for incoming electrophiles can be predicted. The cyclopentyl group directs to positions 2 and 6 (ortho) and 4 (para). The fluoro group directs to positions 2 and 4 (ortho) and 6 (para). The methyl group directs to positions 2 and 6 (ortho) and 4 (para). All three substituents direct the incoming electrophile to positions 2, 4, and 6. Position 4 is sterically the most accessible, while positions 2 and 6 are more sterically hindered due to the adjacent cyclopentyl and methyl groups, respectively. Therefore, substitution at position 4 is generally favored.
| Reaction | Reagents | Predicted Major Product | Predicted Minor Product(s) |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | 2-Bromo-1-cyclopentyl-5-fluoro-3-methylbenzene | 4-Bromo-1-cyclopentyl-5-fluoro-3-methylbenzene |
| Nitration | HNO₃, H₂SO₄ | 1-Cyclopentyl-5-fluoro-3-methyl-2-nitrobenzene | 1-Cyclopentyl-5-fluoro-3-methyl-4-nitrobenzene |
| Sulfonation | SO₃, H₂SO₄ | 4-Cyclopentyl-2-fluoro-6-methylbenzenesulfonic acid | 2-Cyclopentyl-4-fluoro-6-methylbenzenesulfonic acid |
Transformations Involving the Cyclopentyl Moiety
The cyclopentyl group, while generally less reactive than the aromatic ring, can undergo several transformations.
Oxidation: Under forcing conditions with strong oxidizing agents, the cyclopentyl ring can be cleaved. However, more controlled oxidation is challenging. Selective C-H functionalization is a more common approach to introduce functionality.
Reduction: The cyclopentyl ring is a saturated cycloalkane and is therefore resistant to reduction under typical catalytic hydrogenation conditions that might, for instance, reduce an alkene. libretexts.orgopenstax.org More forceful conditions required to hydrogenate the aromatic ring would also reduce the cyclopentyl ring to cyclopentane, though this is not a typical transformation.
Modern organic synthesis has developed methods for the selective functionalization of C-H bonds in alkanes and cycloalkanes. nih.gov These methods could potentially be applied to the cyclopentyl group of 1-Cyclopentyl-3-fluoro-5-methylbenzene. For instance, radical halogenation could introduce a halogen onto the cyclopentyl ring, which could then serve as a handle for further synthetic modifications. nih.govoregonstate.eduresearchgate.net
| Reaction | Reagents | Potential Product |
|---|---|---|
| Radical Bromination | N-Bromosuccinimide (NBS), light/heat | 1-(1-Bromocyclopentyl)-3-fluoro-5-methylbenzene |
| Hydroxylation | Ozone, then reduction | 1-(1-Hydroxycyclopentyl)-3-fluoro-5-methylbenzene |
Chemical Modifications of the Methyl Group
The methyl group attached to the aromatic ring is a site for several important chemical transformations, primarily involving free radical reactions at the benzylic position or oxidation.
Radical Halogenation: In the presence of UV light or a radical initiator, the methyl group can undergo free-radical halogenation. wikipedia.orgdocbrown.info This reaction selectively substitutes the hydrogen atoms of the methyl group with halogens, such as chlorine or bromine. libretexts.org This can lead to mono-, di-, or tri-halogenated products depending on the reaction conditions. libretexts.org
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. quora.com This transformation is a common synthetic route to benzoic acid derivatives.
| Reaction | Reagents | Product |
|---|---|---|
| Radical Bromination | N-Bromosuccinimide (NBS), benzoyl peroxide | 1-(Bromomethyl)-3-cyclopentyl-5-fluorobenzene |
| Oxidation | KMnO₄, H₂O, heat | 3-Cyclopentyl-5-fluorobenzoic acid |
Benzylic Bromination and Subsequent Derivatization
The methyl group attached to the benzene ring provides a site for free-radical halogenation, specifically at the benzylic position. This carbon is activated due to the ability of the benzene ring to stabilize an adjacent radical intermediate through resonance.
Benzylic bromination is selectively achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as light (hν) or a peroxide like benzoyl peroxide. chemistrysteps.comchadsprep.com The reaction proceeds via a free-radical chain mechanism. youtube.com The purpose of using NBS is to maintain a very low concentration of molecular bromine (Br₂) and bromine radicals, which favors the desired substitution at the benzylic position over electrophilic addition to the aromatic ring. chadsprep.commasterorganicchemistry.com
The mechanism involves three key stages:
Initiation: Light or heat initiates the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. chemistrysteps.com
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic carbon of 1-Cyclopentyl-3-fluoro-5-methylbenzene. This step is favorable because it forms a resonance-stabilized benzylic radical. youtube.com This radical then reacts with a molecule of Br₂ (generated in situ from NBS reacting with HBr byproduct) to form the product, 1-(bromomethyl)-3-cyclopentyl-5-fluorobenzene, and a new bromine radical, which continues the chain. chadsprep.comyoutube.com
Termination: The reaction ceases when radicals combine with each other.
The resulting benzylic bromide is a versatile intermediate. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide range of functionalities.
Table 1: Potential Derivatization Reactions from Benzylic Bromination
| Nucleophile (Nu⁻) | Reagent Example | Product Class |
| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | Benzylic Alcohol |
| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | Benzyl Ether |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Benzyl Nitrile |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | Benzyl Azide |
| Carboxylate (RCOO⁻) | Sodium Acetate (CH₃COONa) | Benzyl Ester |
| Amine (RNH₂) | Ammonia (NH₃), Primary/Secondary Amines | Benzyl Amine |
Oxidation to Carboxylic Acid or Aldehyde Functionalities
The benzylic carbon of the methyl group, having C-H bonds, is susceptible to oxidation. Depending on the strength and type of the oxidizing agent, the methyl group can be converted into either a carboxylic acid or an aldehyde.
Oxidation to Carboxylic Acid: Strong oxidizing agents such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic conditions will fully oxidize any alkyl chain on a benzene ring, provided it has at least one benzylic hydrogen. masterorganicchemistry.comorganicchemistryguide.comlibretexts.org The reaction typically requires heating. Regardless of the length of the alkyl chain, the entire chain is cleaved, leaving a single carboxyl group attached to the ring. organicchemistryguide.com For 1-Cyclopentyl-3-fluoro-5-methylbenzene, this reaction would selectively oxidize the methyl group to yield 3-Cyclopentyl-5-fluorobenzoic acid . The cyclopentyl group, lacking a benzylic hydrogen, remains intact under these conditions. masterorganicchemistry.com
Table 2: Typical Conditions for Oxidation to Carboxylic Acid
| Reagent | Solvent | Conditions |
| Potassium Permanganate (KMnO₄) | Water, Pyridine | Heat, often under basic conditions followed by acidic workup |
| Sodium Dichromate (Na₂Cr₂O₇) | Sulfuric Acid, Water | Heat |
Oxidation to Aldehyde: Stopping the oxidation at the aldehyde stage is more challenging because aldehydes are more easily oxidized than the starting toluene derivative. This transformation requires milder, more selective reagents that can convert the methyl group to a formyl group without proceeding to the carboxylic acid. Various methods have been developed for the selective oxidation of toluenes to benzaldehydes, often employing specific catalysts under controlled conditions. mdpi.comnih.govmdpi.com
Table 3: Potential Reagents for Selective Oxidation to Aldehyde
Nucleophilic Aromatic Substitution (SₙAr) of the Fluorine Atom
Nucleophilic Aromatic Substitution (SₙAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. Unlike Sₙ1 and Sₙ2 reactions, the SₙAr mechanism does not involve the direct backside attack or formation of an unstable aryl cation.
Evaluation of Reactivity with Different Nucleophiles (e.g., N-, O-, S-nucleophiles)
The feasibility of a classical SₙAr reaction is highly dependent on the electronic nature of the aromatic ring. The reaction is strongly favored when the ring is "activated" by the presence of potent electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), positioned ortho or para to the leaving group. ambeed.com
In the case of 1-Cyclopentyl-3-fluoro-5-methylbenzene, the situation is the opposite. The cyclopentyl and methyl substituents are alkyl groups, which are weakly electron-donating. These groups increase the electron density of the aromatic ring, thereby deactivating it towards attack by a nucleophile. epa.gov Consequently, this compound is considered an "unactivated" or even "electron-rich" fluoroarene, and it is expected to be unreactive in classical SₙAr reactions with common N-, O-, or S-nucleophiles under standard conditions.
However, recent advancements in synthetic methodology have enabled the SₙAr of unactivated and electron-rich fluoroarenes. These methods often rely on catalysis to overcome the high activation barrier:
Photoredox Catalysis: This approach uses organic photocatalysts that, upon irradiation with light, can activate the fluoroarene towards nucleophilic attack. researchgate.netnih.gov This method has been successfully used for the substitution of fluorine on unactivated arenes with various nucleophiles, including N-nucleophiles (azoles, amines) and O-nucleophiles (carboxylic acids). nih.govnih.gov
Transition Metal Catalysis: Certain transition metal complexes, for example those based on ruthenium, can coordinate to the aromatic ring. acs.org This coordination withdraws electron density, making the ring sufficiently electrophilic to react with nucleophiles like amines. acs.org
While specific studies on 1-Cyclopentyl-3-fluoro-5-methylbenzene are not prevalent, analogous reactions on activated systems demonstrate the potential scope. For example, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, which is highly activated, readily undergoes SₙAr of the fluorine atom with a range of O-, S-, and N-nucleophiles. beilstein-journals.orgresearchgate.netnih.gov This suggests that if the aromatic ring of 1-Cyclopentyl-3-fluoro-5-methylbenzene can be sufficiently activated (e.g., via catalysis), it could likely react with similar nucleophiles.
Table 4: Nucleophile Classes for Potential Catalytic SₙAr Reactions
| Nucleophile Type | Example Reagent | Potential Product | Activation Method |
| N-Nucleophile | Morpholine, Aniline | N-Aryl Amine | Photoredox or Transition Metal Catalysis |
| O-Nucleophile | Phenol, Acetic Acid | Aryl Ether, Aryl Ester | Photoredox Catalysis |
| S-Nucleophile | Thiophenol | Aryl Thioether | Not as commonly reported for unactivated systems |
Mechanistic Insights into Fluorine Displacement
The classical SₙAr mechanism is a two-step addition-elimination process.
Addition of the Nucleophile: The reaction begins with the attack of a nucleophile on the carbon atom bearing the leaving group (fluorine). This is typically the slow, rate-determining step because it disrupts the aromaticity of the ring. stackexchange.com The attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized across the ring system through resonance. stackexchange.com
Elimination of the Leaving Group: In the second, faster step, the leaving group (fluoride ion) is expelled from the Meisenheimer complex. This step restores the aromaticity of the ring, which is a strong thermodynamic driving force. stackexchange.com
A key feature of the SₙAr reaction is the leaving group trend: F > Cl > Br > I. This is the reverse of the trend seen in Sₙ2 reactions. The reason for this is that the first step (nucleophilic attack) is rate-determining, not the breaking of the carbon-halogen bond. Fluorine is the most electronegative halogen, and its powerful electron-withdrawing inductive effect strongly stabilizes the negatively charged Meisenheimer complex intermediate. stackexchange.com This stabilization lowers the activation energy of the rate-determining step, making fluoroarenes the most reactive substrates for SₙAr among the halogens.
For unactivated systems like 1-Cyclopentyl-3-fluoro-5-methylbenzene, alternative mechanisms may be operative under catalytic conditions. For instance, in photoredox-catalyzed reactions, the mechanism involves the formation of a cation radical from the fluoroarene, which is then highly susceptible to nucleophilic attack. nih.gov In other specialized cases, a concerted SₙAr (CSₙAr) mechanism, which avoids a discrete Meisenheimer intermediate, has been proposed. nih.gov
Potential Applications As a Chemical Building Block or Material Precursor
Role in the Synthesis of Complex Organic Architectures
The structure of 1-Cyclopentyl-3-fluoro-5-methylbenzene makes it an intriguing starting point for the synthesis of more elaborate molecules. The interplay of its functional groups can be exploited to achieve specific synthetic outcomes.
While 1-Cyclopentyl-3-fluoro-5-methylbenzene is itself achiral, it can serve as a precursor to chiral molecules. For instance, functionalization of the cyclopentyl ring or the methyl group could introduce a stereocenter. The bulky nature of the cyclopentyl group could then play a crucial role in directing the stereochemical outcome of subsequent reactions. In asymmetric synthesis, such steric hindrance can be a powerful tool for achieving high levels of enantioselectivity or diastereoselectivity. For example, if a chiral auxiliary were attached to the molecule, the cyclopentyl group could influence the facial selectivity of reactions on the aromatic ring or at the methyl position.
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency in building molecular complexity. google.comchemscene.comnih.gov The substituted benzene (B151609) core of 1-Cyclopentyl-3-fluoro-5-methylbenzene offers several handles for participation in such reactions. The methyl group, for instance, can be functionalized to an aldehyde or other reactive species, which can then participate in well-known MCRs like the Mannich or Biginelli reactions. bldpharm.comnih.gov Furthermore, the aromatic ring itself can undergo directed ortho-metalation or C-H activation, enabling its incorporation into novel MCR sequences for the rapid construction of polysubstituted aromatic compounds. bldpharm.com
Exploration in Advanced Materials Science
The physical and electronic properties imparted by the fluoro and cyclopentyl groups suggest that 1-Cyclopentyl-3-fluoro-5-methylbenzene could be a valuable precursor in materials science.
Fluorinated polymers are renowned for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. aobchem.comnih.gov The fluorine atom in 1-Cyclopentyl-3-fluoro-5-methylbenzene makes it a candidate for the synthesis of new fluorinated polymers. By functionalizing the methyl group or another position on the ring to create a polymerizable handle (e.g., a vinyl or an acetylene (B1199291) group), this compound could be used as a monomer. The incorporation of the cyclopentyl group would likely influence the physical properties of the resulting polymer, potentially affecting its solubility, glass transition temperature, and mechanical strength.
Potential Polymer Properties Influenced by 1-Cyclopentyl-3-fluoro-5-methylbenzene Moiety
| Feature | Potential Impact |
| Fluorine Atom | Enhanced thermal and chemical stability, low surface energy, altered electronic properties. |
| Cyclopentyl Group | Increased rigidity, potential for modified solubility and packing, influence on glass transition temperature. |
| Methyl Group | Site for further functionalization or cross-linking. |
Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. Their molecular shape is a key determinant of their liquid crystalline behavior. The rigid benzene core combined with the bulky, non-polar cyclopentyl group gives 1-Cyclopentyl-3-fluoro-5-methylbenzene an anisotropic shape that could favor the formation of liquid crystalline phases. While the parent molecule itself may not be mesogenic, it could serve as a core structure for the design of new liquid crystal molecules. The introduction of longer alkyl chains or other mesogenic groups could lead to materials with tunable liquid crystal properties for applications in displays and sensors.
The development of new ligands is crucial for advancing transition-metal catalysis. The 1-Cyclopentyl-3-fluoro-5-methylbenzene scaffold offers several possibilities for ligand design. The fluorine atom can influence the electronic properties of the aromatic ring, which in turn can modulate the catalytic activity of a metal center coordinated to a ligand derived from it. The cyclopentyl group provides steric bulk, which can be beneficial for creating a specific coordination environment around the metal, potentially leading to higher selectivity in catalytic reactions. The methyl group can be a site for introducing phosphine, amine, or other coordinating groups to create bidentate or polydentate ligands.
Conclusion and Future Directions
Summary of Key Academic Research Findings for 1-Cyclopentyl-3-fluoro-5-methylbenzene
A thorough review of publicly accessible scientific literature indicates that dedicated academic research focusing on 1-Cyclopentyl-3-fluoro-5-methylbenzene is in its nascent stages. The compound is primarily listed in chemical supplier catalogs, with basic identifiers such as its CAS number (2121512-01-2) and molecular formula (C₁₂H₁₅F) being available. chemscene.com However, detailed experimental studies on its synthesis, reactivity, and potential applications are not extensively reported in peer-reviewed journals. Its structural analog, 1-cyclopentyl-3-methylbenzene, is documented in chemical databases like PubChem, but this does not provide specific insights into the effects of the fluorine substituent. nih.gov The current body of knowledge is therefore largely confined to its existence as a chemical entity rather than a subject of in-depth academic investigation.
Identification of Remaining Challenges and Limitations in its Chemical Study
The principal challenge in the chemical study of 1-Cyclopentyl-3-fluoro-5-methylbenzene is the absence of a foundational body of research. This limitation presents several specific hurdles for chemists interested in this molecule:
Lack of Established Synthetic Routes: There are no published, optimized, and high-yielding synthetic methods specifically for this compound. Devising a synthesis would require careful strategic planning regarding the order of substituent introduction to achieve the desired 1,3,5-substitution pattern, a common challenge in the synthesis of polysubstituted benzenes. pressbooks.publibretexts.org
Unknown Physicochemical Properties: Beyond calculated molecular weight, comprehensive data on its physical and chemical properties (e.g., melting point, boiling point, solubility, spectral data) are not available.
Unexplored Reactivity: The influence of the interplay between the electron-withdrawing fluorine atom and the electron-donating alkyl groups (methyl and cyclopentyl) on the molecule's reactivity in key aromatic reactions (e.g., electrophilic aromatic substitution, nucleophilic aromatic substitution) has not been experimentally determined.
Outlook for Future Academic Research on 1-Cyclopentyl-3-fluoro-5-methylbenzene and Structurally Related Analogs
The study of 1-Cyclopentyl-3-fluoro-5-methylbenzene and its analogs offers fertile ground for academic inquiry, particularly in the context of modern synthetic and computational chemistry.
Future research will likely focus on moving beyond classical synthetic methods, which can involve hazardous reagents and poor atom economy. dovepress.com The development of greener synthetic pathways is a key goal in modern organic chemistry. rsc.org For a molecule like 1-Cyclopentyl-3-fluoro-5-methylbenzene, this could involve:
Late-Stage Fluorination: Instead of building the molecule from a pre-fluorinated starting material, researchers could explore late-stage C-H fluorination of a 1-cyclopentyl-3-methylbenzene precursor. Modern methods like photocatalytic or electrochemical fluorination offer milder and more selective alternatives to traditional techniques. numberanalytics.com
Catalytic C-H Alkylation: Developing catalytic methods for the direct C-H cyclopentylation of 3-fluorotoluene (B1676563) would be a highly atom-economical approach, avoiding the multiple steps often associated with Friedel-Crafts reactions and their catalyst-related waste streams.
Table 1: Comparison of Potential Synthetic Approaches
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Classical (e.g., Friedel-Crafts, Sandmeyer) | Well-established reactions | Use of harsh reagents, poor atom economy, potential for isomeric mixtures. |
| Modern (e.g., C-H Functionalization) | High atom economy, reduced waste, milder conditions. | Catalyst development, achieving high regioselectivity, substrate scope limitations. |
The unique electronic profile of 1-Cyclopentyl-3-fluoro-5-methylbenzene, created by its combination of substituents, opens the door to exploring novel chemical reactions. The fluorine atom's strong inductive effect significantly alters the electron density of the aromatic ring, which can lead to reactivity patterns that differ from non-fluorinated analogs. numberanalytics.com Future studies could investigate:
Regioselective Functionalization: Exploring how the directing effects of the existing substituents guide further functionalization of the aromatic ring or the cyclopentyl group.
Fluorine as a Leaving Group: Investigating nucleophilic aromatic substitution (SNAᵣ) reactions, where the fluorine atom could be displaced by other functional groups, particularly if additional activating groups were added to the ring.
Benzyne (B1209423) Formation: Investigating the generation of benzyne intermediates, a powerful tool for forming highly substituted aromatic compounds. nih.gov
Computational chemistry provides a powerful, predictive tool to guide and accelerate experimental research, circumventing challenges in predicting reaction outcomes. nih.gov For this system, computational modeling could be applied to:
Predict Reaction Selectivity: Use Density Functional Theory (DFT) or machine learning models to predict the most likely sites for electrophilic or radical attack, guiding the design of synthetic reactions for C-H functionalization. rsc.orgrsc.orgchemrxiv.org
Model Electronic Properties: Calculate the impact of fluorine substitution on the molecule's aromaticity and frontier molecular orbitals, a concept referred to as "fluoromaticity". nih.govacs.org This can help in predicting its stability and reactivity.
Design Analogs with Tailored Properties: By modeling structurally related analogs, chemists can predict how changes in the alkyl groups or the addition of other substituents would impact the molecule's electronic and physical properties, potentially for applications in materials science or medicinal chemistry. researchgate.net
Table 2: Potential Applications of Computational Modeling
| Modeling Technique | Research Question | Predicted Outcome |
| DFT Calculations | What is the most likely site for nitration? | Prediction of ortho/para selectivity and reaction energy barriers. |
| Machine Learning | Can we predict the success of a C-H functionalization reaction? | A probability score for reaction success at various positions on the ring. mit.edu |
| Molecular Orbital Analysis | How does the fluorine atom affect the ring's aromatic character? | Quantification of changes in aromaticity and orbital energies compared to non-fluorinated analogs. acs.org |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Cyclopentyl-3-fluoro-5-methylbenzene, and how can reaction conditions be optimized for selectivity and yield?
- Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation or transition metal-catalyzed coupling to introduce the cyclopentyl group, followed by halogenation for fluorine substitution. Key factors include temperature control (to minimize polysubstitution), choice of Lewis acid catalysts (e.g., AlCl₃ for regioselectivity), and inert atmospheres to prevent side reactions. Yield optimization may require iterative HPLC or GC-MS analysis to monitor intermediate purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer:
- NMR : ¹⁹F NMR identifies fluorine environment shifts, while ¹H/¹³C NMR resolves cyclopentyl and methyl group conformations.
- X-ray crystallography : SHELXL refinement (via SHELX suite) resolves bond angles and torsional strain in the cyclopentyl ring . ORTEP-3 visualization software aids in generating thermal ellipsoid models for steric analysis .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns.
Q. What safety protocols are critical when handling 1-Cyclopentyl-3-fluoro-5-methylbenzene in laboratory settings?
- Methodological Answer: Based on GHS Category 4 acute toxicity classifications (oral/dermal/inhalation):
- Use fume hoods for volatile steps (e.g., distillation).
- Wear nitrile gloves and chemical-resistant aprons.
- Emergency protocols: For skin contact, wash with pH-neutral soap; for inhalation, administer oxygen if respiratory distress occurs .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 1-Cyclopentyl-3-fluoro-5-methylbenzene in novel reactions?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) model electrophilic aromatic substitution sites, while molecular docking (AutoDock Vina) evaluates steric hindrance from the cyclopentyl group. Machine learning pipelines (e.g., Template_relevance models) predict feasible synthetic pathways by cross-referencing reaction databases .
Q. What strategies resolve contradictions in crystallographic data during structure refinement?
- Methodological Answer:
- Twinned data : Use SHELXL’s TWIN/BASF commands to refine twin laws and partition overlapping reflections .
- Disorder modeling : Apply PART instructions to split cyclopentyl conformers, validated via Hirshfeld surface analysis.
- Validation tools : Check R-factor discrepancies with PLATON or CCDC Mercury to flag overfitting .
Q. How do substituent effects (cyclopentyl, fluoro, methyl) influence this compound’s potential in pharmaceutical applications?
- Methodological Answer:
- Lipophilicity : The trifluoromethyl group (if present) enhances membrane permeability (logP optimization via HPLC retention time assays) .
- Metabolic stability : Fluorine reduces CYP450-mediated oxidation. In vitro microsomal assays (e.g., liver S9 fractions) quantify metabolic half-life.
- Steric effects : Cyclopentyl groups impose torsional strain, which can be quantified via X-ray/DFT to correlate with receptor-binding affinity .
Q. What experimental approaches address conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer:
- Triangulation : Cross-validate in vitro assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct activity from off-target effects.
- Free-Wilson analysis : Deconstruct substituent contributions to bioactivity while controlling for batch variability .
- Cohort replication : Repeat assays under blinded conditions to minimize observer bias .
Data Presentation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
